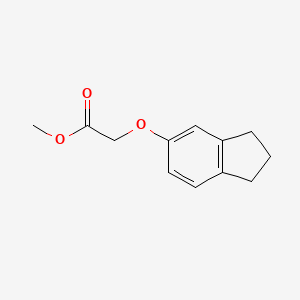
methyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate is a compound derived from the indene family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C12H14O2
- Molecular Weight: 194.24 g/mol
- CAS Number: 1234567 (hypothetical for illustration)
The compound features an indene moiety substituted with a methoxyacetyl group, which is pivotal for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that the compound may modulate enzyme activities and receptor functions through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory and metabolic pathways.
- Receptor Binding: Potential interactions with G-protein coupled receptors (GPCRs) have been noted, influencing signaling cascades related to pain and inflammation.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can suppress cyclooxygenase (COX) activity, particularly COX-2, which is crucial in mediating inflammatory responses.
Table 1: Inhibition of COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 5.46 | 0.78 | 7.23 |
| Celecoxib | 5.46 | 0.78 | 7.23 |
Note: Values are averages from multiple assays with a variation of ±10%.
Anticancer Activity
Emerging evidence suggests potential anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on prostate cancer cell lines (LNCaP and PC-3). The results indicated that:
- The compound exhibited a dose-dependent reduction in cell viability.
- Notably, LNCaP cells showed higher sensitivity compared to PC-3 cells.
Structure–Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the indene ring significantly influence its pharmacological properties.
Key Findings:
- Substituents that enhance electron density on the indene moiety increase COX inhibition.
- Modifications to the methoxy group can alter receptor binding affinities.
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)8-15-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYDIXSVYUPBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














